2-((4-(Dimethylamino)phenyl)methylene)-3(2H)-benzofuranone
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Overview
Description
(2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one is an organic compound known for its unique structure and properties It features a benzofuran core with a dimethylamino group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated benzylidene moiety.
Substitution: Substituted products with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-(dimethylamino)benzylidene)-1-indanone: Shares a similar benzylidene structure but with an indanone core instead of a benzofuran core.
4-(dimethylamino)benzylidene-4-nitroaniline: Contains a similar benzylidene moiety with different substituents.
Uniqueness
(2E)-2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
70170-84-2 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11+ |
InChI Key |
BDLCKVSBCPDQJX-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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